(2S)-2-amino-N-(2-hydroxyethyl)propanamide
Description
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Structure
3D Structure
Properties
CAS No. |
61275-23-8 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1 |
InChI Key |
ZNWKPJXSJRJYFO-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCO)N |
Canonical SMILES |
CC(C(=O)NCCO)N |
Origin of Product |
United States |
Contextualization Within Amide and Amino Acid Chemistry
(2S)-2-amino-N-(2-hydroxyethyl)propanamide is structurally derived from L-alanine, a proteinogenic amino acid. It is composed of a propanamide backbone with an amino group at the second carbon, which also serves as a chiral center. The amide nitrogen is substituted with a 2-hydroxyethyl group. This structure positions the compound at the intersection of amino acid and amide chemistry, allowing it to serve as a versatile building block in organic synthesis.
Amino acids are fundamental to life, primarily serving as the monomers for proteins. omicsonline.org Beyond this biological role, their inherent chirality and bifunctional nature—possessing both an amino and a carboxylic acid group—make them valuable starting materials in medicinal chemistry and material science. The this compound is an amide derivative of the amino acid L-alanine, where the carboxylic acid has been converted to an N-substituted amide. Amides are a significant class of organic compounds, with the amide bond being a key feature in peptides and proteins. The introduction of a hydroxyethyl (B10761427) group onto the amide nitrogen adds a hydroxyl functionality, which can influence the molecule's polarity, solubility, and potential for further chemical modification.
Significance of the 2s Configuration in Molecular Design
The stereochemistry of a molecule is a critical factor in its biological activity. patsnap.com The "(2S)-configuration" of (2S)-2-amino-N-(2-hydroxyethyl)propanamide refers to the specific three-dimensional arrangement of the groups around the chiral carbon atom. This specific configuration is crucial in molecular design, particularly in the development of pharmaceuticals and other bioactive molecules. ntu.edu.sg
Living systems are chiral environments, and as a result, the different enantiomers of a chiral molecule can have vastly different biological effects. ntu.edu.sgnih.gov For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. patsnap.com Therefore, the ability to synthesize and utilize a single, specific stereoisomer, such as the (2S) form, is of paramount importance in drug discovery and development. nih.gov The U.S. Food and Drug Administration has issued guidelines that emphasize the need to understand the properties of individual stereoisomers of chiral drugs. omicsonline.orgnih.gov
The (2S)-configuration of this compound, derived from the natural amino acid L-alanine, often imparts a specific bioactivity profile. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer of a chiral ligand. patsnap.com The precise spatial arrangement of the amino and N-(2-hydroxyethyl)propanamide groups dictates how the molecule can bind to its target, influencing its efficacy and selectivity. patsnap.com
Applications of 2s 2 Amino N 2 Hydroxyethyl Propanamide in Materials Science
Biocompatible Materials Development
Similarly, there is a lack of information on the role of (2S)-2-amino-N-(2-hydroxyethyl)propanamide in the development of biocompatible materials.
Research on the design and synthesis of biorelevant polymeric scaffolds for tissue engineering or other biomedical applications does not mention the incorporation or use of this compound. While polymers based on similar structures, like poly-alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide] (PHEA), have been investigated for biocompatibility, specific data for the requested compound is unavailable. nih.govnih.gov
There are no findings to suggest that this compound has been utilized in the engineering of advanced or complex polymer architectures.
Despite a comprehensive search for scientific literature, no specific research findings or data on the application of This compound as a building block for advanced materials in the field of Materials Science could be located.
The performed searches focused on polymerization reactions, its use as a monomer, and its incorporation into materials like polyamides or hydrogels. However, the search results consistently referred to chemically related but distinct compounds, such as polymers derived from L-alanine, other L-alaninamide derivatives, or different hydroxyethyl (B10761427) amides.
Consequently, due to the absence of published research detailing the use of this compound in the synthesis of advanced materials, the requested article section with detailed research findings and data tables cannot be provided at this time.
Theoretical and Computational Investigations of 2s 2 Amino N 2 Hydroxyethyl Propanamide and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules. However, specific published data for (2S)-2-amino-N-(2-hydroxyethyl)propanamide is currently unavailable.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
No specific Density Functional Theory (DFT) studies on this compound have been found in the surveyed literature. Such calculations would typically yield information on orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Potential Energy Surfaces
A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers, does not appear to have been published. This type of study is essential for understanding the molecule's flexibility and the three-dimensional shapes it is likely to adopt.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no available studies that report the prediction of spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, for this compound using computational methods. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
Application of Solvation Models in Aqueous Solution
While general solvation models are used to study molecules in aqueous solutions, specific applications of these models to this compound to determine properties like solvation free energy have not been documented in the available literature.
Protonation Equilibria and Acidity Constants (pKa) Estimation
Computational estimations of the pKa values for the ionizable groups of this compound are not present in the surveyed scientific papers. These calculations are important for predicting the charge state of the molecule at different pH values.
Molecular Modeling and Simulation
Similarly, no specific molecular modeling or simulation studies focused on this compound or its derivatives were identified. Such studies would provide insights into the dynamic behavior of the molecule and its interactions with other molecules.
Ligand-Target Interaction Prediction (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein target. arxiv.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy. mdpi.com
For instance, the hydroxypropanamide fragment and amide pharmacophores are recognized for their roles in biological activity. mdpi.com Computational studies on similar molecules have demonstrated the utility of docking in identifying key interactions with amino acid residues in protein binding pockets. mdpi.com A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and using a docking algorithm to predict the binding pose and affinity. The results would be represented in tables detailing the predicted binding energies and the specific interactions with amino acid residues.
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Description |
| Target Protein | A selected enzyme or receptor of interest. |
| Binding Site | Defined active site or allosteric site on the target protein. |
| Docking Software | e.g., AutoDock, Glide, GOLD. |
| Scoring Function | A mathematical function to estimate the binding affinity. |
| Predicted Binding Energy (kcal/mol) | The estimated free energy of binding. |
| Interacting Residues | Amino acids in the binding site forming hydrogen bonds, hydrophobic interactions, etc. |
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic interactions with its environment, such as a solvent or a biological macromolecule. nih.govresearchgate.net
For this compound, MD simulations could elucidate its flexibility and the different shapes it can adopt in solution. This is crucial as the biological activity of a molecule is often dependent on its conformation. The simulations can reveal the most stable conformers and the energy barriers between them. researchgate.net
When studying the interaction of this compound with a target protein, MD simulations can provide a more dynamic and realistic picture than static docking. Starting from a docked pose, the simulation can show how the ligand and protein adapt to each other, the stability of the binding, and the role of water molecules in mediating the interaction. nih.gov
Table 2: Key Outputs of a Molecular Dynamics Simulation for this compound
| Simulation Output | Description |
| Trajectory | The positions, velocities, and energies of all atoms over time. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures, indicating stability. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position, indicating flexibility. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and target over time. |
| Potential Energy Landscape | A map of the potential energy of the system as a function of its coordinates, revealing stable and metastable states. |
Studies on Chemical Stability and Degradation Pathways
Understanding the chemical stability and degradation of this compound is essential for determining its environmental impact and persistence. acs.orgnih.gov Computational studies can play a significant role in predicting degradation pathways and reaction mechanisms. rsc.org
Investigation of Environmental Degradation Mechanisms
Environmental degradation of organic compounds can occur through various processes, including hydrolysis, oxidation, and photolysis. nih.gov For compounds containing amine and amide functional groups, such as this compound, degradation in aqueous environments is of particular interest. researchgate.netresearchgate.net
While specific experimental studies on the environmental degradation of this compound are limited, knowledge from similar alkanolamines can be used to infer potential pathways. unit.nossrn.com For example, oxidative degradation is a common fate for amines in the atmosphere and in aqueous systems, often initiated by hydroxyl radicals. nih.govacs.org This can lead to the formation of various smaller, more oxidized products. core.ac.uk The amide bond in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions, breaking the molecule into (2S)-2-aminopropanoic acid (L-alanine) and 2-aminoethanol.
Table 3: Potential Environmental Degradation Pathways and Products of this compound
| Degradation Pathway | Initiating Agent | Potential Products |
| Oxidative Degradation | Hydroxyl radicals (•OH) | Aldehydes, carboxylic acids, smaller amines, ammonia. nih.govunit.no |
| Hydrolysis | Water (H₂O), acid/base catalysis | (2S)-2-aminopropanoic acid, 2-aminoethanol. |
| Biodegradation | Microorganisms | Can lead to complete mineralization (CO₂, H₂O, NH₃) or formation of various metabolites. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. rsc.org Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, allowing for the determination of reaction barriers and rate constants. researchgate.net
For the degradation of this compound, computational studies could be employed to:
Investigate Oxidative Degradation: The reaction with hydroxyl radicals can be modeled to determine which hydrogen atoms are most susceptible to abstraction, leading to the formation of different radical intermediates. nih.gov The subsequent reactions of these radicals with oxygen can then be explored to map out the complete degradation pathway. researchgate.net
These computational approaches have been successfully applied to understand the degradation of other amines used in industrial applications, providing detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net
Role of 2s 2 Amino N 2 Hydroxyethyl Propanamide in Biochemical Pathways and Molecular Interactions
Interaction with Biological Macromolecules
The specific arrangement of functional groups in (2S)-2-amino-N-(2-hydroxyethyl)propanamide and its derivatives dictates how they interact with biological macromolecules such as enzymes, proteins, and receptors. These interactions are fundamental to their potential therapeutic effects.
While direct studies on this compound as a matrix metalloproteinase (MMP) inhibitor are not extensively documented, the closely related alaninamide scaffold is a key component in the design of various enzyme inhibitors. For instance, L-alanine hydroxamate derivatives have been synthesized and evaluated as inhibitors of collagenase from Clostridium histolyticum, a zinc-containing metalloproteinase. nih.gov In these studies, the alaninamide core serves as a central scaffold. The primary amino group can be modified to interact with specific pockets of the enzyme, while a metal-binding group, such as a hydroxamate, is typically incorporated to chelate the catalytic zinc ion in the enzyme's active site.
The general principle involves the alaninamide moiety positioning the inhibitor within the enzyme's active site, allowing other functional groups on the molecule to establish tight binding. For potent inhibition of metalloproteinases, derivatives often incorporate hydrophobic moieties that can occupy the P(2') and P(3') sites of the enzyme, enhancing binding affinity. nih.gov
Another example of the alaninamide moiety's role in enzyme inhibition is in the development of Protein Arginine Methyltransferase 4 (PRMT4) inhibitors. The (S)-Alanine amide structure is utilized as a valuable mimic for the enzyme's natural substrate, arginine. nih.gov This mimicry allows the inhibitor to competitively bind to the enzyme's active site, blocking the methylation of substrate proteins. nih.gov
| Enzyme Target | Role of Alaninamide Moiety | Key Interacting Groups |
|---|---|---|
| Matrix Metalloproteinases (MMPs) | Central scaffold for positioning the inhibitor | Hydroxamate (for Zinc chelation), Hydrophobic groups |
| Protein Arginine Methyltransferase 4 (PRMT4) | Arginine substrate mimic | Amide and amino groups for mimicking guanidinium (B1211019) group |
Specific experimental data on the protein binding modalities of this compound are limited. However, based on its chemical structure, several modes of interaction can be predicted. The primary amine and the hydroxyl group are excellent hydrogen bond donors, while the amide oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These features suggest that the compound can readily interact with amino acid residues in protein binding pockets, such as aspartate, glutamate (B1630785), serine, and threonine.
The ethyl chain provides a degree of conformational flexibility, allowing the molecule to adapt to the shape of a binding site. While the molecule itself is relatively polar, modifications to the core structure can introduce hydrophobic elements, enabling interactions with nonpolar protein residues like leucine, isoleucine, and valine. The binding of small molecules to plasma proteins, such as human serum albumin, is a critical factor in their pharmacokinetic profile, affecting their distribution and half-life in the body.
The alaninamide scaffold has been incorporated into molecules designed to interact with specific receptors. For example, novel alaninamide derivatives have been developed and characterized for their antiseizure and antinociceptive activities. acs.org In these studies, lead compounds were evaluated in a panel of in vitro binding and functional assays to identify their mechanism of action. mdpi.com
One such study on a series of ((benzyloxy)benzyl)propanamide derivatives identified a lead compound that exhibited significant inhibition of the Cav1.2 (L-type) calcium channel. mdpi.com This suggests that the propanamide structure can serve as a core element for ligands that bind to and modulate the function of ion channels, which are a major class of drug receptors. The interaction likely involves the specific orientation of the molecule within the channel's binding site, leading to antagonism of its function. mdpi.com
Structural Significance in Biomimetic and Bioactive Molecules
The simple yet versatile structure of this compound makes it an attractive component in the design of more complex molecules that mimic natural structures or possess specific biological activities.
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The this compound structure is essentially an L-alanine residue with a modified C-terminus. This makes the propanamide moiety a valuable building block in peptidomimetic design.
By incorporating this moiety, chemists can create structures that retain the side-chain functionality of the original amino acid (in this case, the methyl group of alanine) while altering the peptide backbone. The N-(2-hydroxyethyl) group can also be further functionalized to introduce additional interaction points or to cyclize the molecule, constraining its conformation to better fit a target's binding site. The use of the (S)-alanine amide as an arginine mimic in PRMT4 inhibitors is a prime example of its application in peptidomimetic design to replicate the function of a natural amino acid residue. nih.gov
A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of new compounds with diverse biological activities. The alaninamide framework serves as a versatile scaffold in drug discovery. Its synthetic accessibility and the presence of multiple functionalization points (the amine, the amide, and the hydroxyl group) allow for the systematic modification of the molecule to optimize its interaction with a biological target. nbinno.com
Recent drug discovery efforts have utilized the alaninamide scaffold to develop novel therapies. For instance, a series of alaninamide derivatives were designed as hybrids of existing pharmacophores to create new compounds with potent and broad-spectrum antiseizure activity. acs.org These studies highlight how the alaninamide core can be systematically decorated with different chemical groups to enhance potency and improve drug-like properties, leading to the identification of promising preclinical candidates. mdpi.com
| Compound Name |
|---|
| This compound |
| L-alanine |
| Arginine |
| Aspartate |
| Glutamate |
| Serine |
| Threonine |
| Leucine |
| Isoleucine |
| Valine |
Fundamental Structure-Activity Relationship (SAR) Investigations
The precise biological role and molecular targets of this compound are not extensively documented in publicly available research. However, by examining the structure-activity relationships (SAR) of analogous compounds, particularly derivatives of L-alanine and other N-acylated amino acids, we can infer the key structural features that likely govern its biological activity. SAR studies on related molecules indicate that the constituent parts of this compound—the L-alanine core, the amide linkage, and the N-(2-hydroxyethyl) substituent—each play a crucial role in its potential molecular interactions.
Derivatives of L-alaninamide, the parent amide of L-alanine, have been investigated for various biological activities, including as potential antibacterial agents that may inhibit bacterial cell wall synthesis. The specific nature of the N-acyl group and other substituents dramatically influences this activity. For instance, in studies of N-acyl-beta-alanine amides, the acyl moiety was found to be replaceable with various aliphatic and aromatic groups, while the amide portion of the molecule was essential for its antiproliferative effects. nih.govresearchgate.net This underscores the importance of the amide bond in orienting the molecule within a biological target and participating in key interactions such as hydrogen bonding.
The following table summarizes SAR findings for compounds analogous to this compound, highlighting the influence of different structural modifications on biological activity.
| Compound Class | Structural Modification | Impact on Biological Activity | Key Interaction Type |
| N-acyl-beta-alanine amides | Variation of the N-acyl group (aliphatic vs. aromatic) | Modulates antiproliferative activity | Hydrophobic and electronic interactions |
| N-acyl-D-amino acids | Sorbyl and myristoyl N-acyl groups on D-alanine | Potent antibotulinal activity in the presence of sodium nitrite | Specific recognition of D-enantiomer |
| Clovibactin Analogues | Replacement of amino acid residues with alanine (B10760859) | Reduced antibiotic activity, indicating the importance of specific side chains | Hydrogen bonding and hydrophobic interactions |
The stereochemistry at the alpha-carbon of amino acid derivatives is a critical determinant of their biological activity, as molecular recognition sites in biological systems, such as enzyme active sites and receptors, are inherently chiral. The "(2S)-" designation in this compound indicates that it is derived from L-alanine, the naturally occurring enantiomer of alanine found in proteins. This specific stereoisomer is fundamental to its interaction with biological targets.
The profound influence of stereochemistry is well-documented. For example, in studies of N-acyl amino acids with antibotulinal properties, the D-enantiomers (e.g., sorbyl-D-alanine) were found to be highly inhibitory, whereas their L-enantiomer counterparts (sorbyl-L-alanine) were inactive. nih.gov This stark difference in activity demonstrates that the spatial arrangement of the substituents around the chiral center is crucial for the molecule to fit correctly into its target's binding site. The physiological activity of biomolecules is often restricted to one enantiomeric form, as is the case with L-alanine being the physiologically active form of this essential amino acid. researchgate.net
The (2S) configuration of this compound dictates a specific three-dimensional orientation of its amino group, methyl group, and the propanamide backbone. This precise arrangement is essential for forming specific hydrogen bonds, electrostatic interactions, and van der Waals contacts with a complementary chiral binding pocket. Any deviation from this stereochemistry, such as in the (2R)-enantiomer, would likely lead to a significant loss of biological activity due to steric hindrance or the inability to form the necessary stabilizing interactions with its molecular target.
The table below illustrates the importance of stereochemistry in the biological activity of alanine derivatives.
| Compound | Stereochemistry | Observed Biological Activity | Implication for Molecular Recognition |
| Sorbyl-alanine derivative | D-enantiomer | High antibotulinal activity nih.gov | The target binding site specifically recognizes the D-configuration. |
| Sorbyl-alanine derivative | L-enantiomer | No significant antibotulinal activity nih.gov | The L-configuration does not fit correctly into the active site. |
| L-alanine | L-enantiomer | Physiologically active essential amino acid researchgate.net | Biological systems are evolved to recognize and utilize the L-form. |
The N-(2-hydroxyethyl) substituent in this compound is expected to significantly influence its interactions with biological molecules. The terminal hydroxyl (-OH) group is a key functional group that can act as both a hydrogen bond donor and acceptor. This capability allows for the formation of strong, directional interactions with polar residues such as serine, threonine, aspartate, and glutamate in the binding sites of proteins.
In a broader context, the nature of substituents on the amide nitrogen of amino acid derivatives is a common strategy for modulating biological activity. For instance, in N-acyl-L-alanine methyl esters, the length and saturation of the acyl chain have been shown to be important for their antimicrobial and antialgal activities. nih.gov While this modification is on the amino group rather than the amide nitrogen, it highlights the principle that substituents can profoundly alter the hydrophobic and electronic character of the molecule, thereby affecting its biological function. The hydroxyethyl (B10761427) group, being polar and hydrophilic, would likely favor interactions with aqueous environments and polar binding sites.
The following table outlines the potential effects of the N-(2-hydroxyethyl) substituent on the bio-molecular interactions of this compound.
| Substituent | Structural Feature | Potential Influence on Molecular Interactions | Example of Interaction |
| N-(2-hydroxyethyl) | Terminal hydroxyl (-OH) group | Acts as a hydrogen bond donor and acceptor. | Formation of hydrogen bonds with amino acid residues in a protein's active site. |
| N-(2-hydroxyethyl) | Ethylene linker | Provides conformational flexibility. | Allows the hydroxyl group to orient for optimal binding. |
| N-(2-hydroxyethyl) | Overall polarity | Increases hydrophilicity. | Enhances solubility in aqueous environments and interaction with polar surfaces. |
Advanced Analytical Methodologies for the Characterization and Quantification of 2s 2 Amino N 2 Hydroxyethyl Propanamide
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of (2S)-2-amino-N-(2-hydroxyethyl)propanamide, enabling its separation from impurities, and related compounds. The choice of chromatographic technique is dictated by the analyte's physicochemical properties, particularly its polarity and chirality.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile polar compounds. For this compound, the primary challenge is achieving sufficient retention on conventional reversed-phase (RP) columns and separating its enantiomer.
Direct analysis of the underivatized compound is possible using specialized chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids and their derivatives. These columns are compatible with aqueous mobile phases and can separate polar, ionic compounds.
Alternatively, derivatization of the primary amino group can be employed. yakhak.orgnih.gov Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) react with the amine to form diastereomers that can be separated on achiral reversed-phase columns (e.g., C18). yakhak.orgnih.govresearchgate.net This approach not only facilitates chiral separation but can also enhance detection sensitivity, especially when using a fluorogenic derivatizing agent like NBD-Cl. yakhak.orgresearchgate.net
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Principle |
|---|---|---|---|---|
| Direct Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Aqueous/Organic mixtures (e.g., Water/Methanol/Ethanol with acid/base modifiers) | MS, UV, Charged Aerosol Detector (CAD) | Enantioselective interactions with the chiral stationary phase. |
| Indirect Chiral HPLC (Post-derivatization) | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water gradients with additives like formic acid. nih.govsielc.com | UV, Fluorescence, MS | Separation of diastereomers formed by reacting the analyte with a chiral derivatizing agent. nih.gov |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for polar, non-volatile compounds like this compound. thermofisher.com The presence of active hydrogens in the amino, hydroxyl, and amide groups necessitates a chemical derivatization step to increase volatility and thermal stability.
The most common derivatization strategy is silylation, which replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.commdpi.com The resulting derivatives are more volatile and exhibit improved chromatographic behavior on common nonpolar GC columns (e.g., 5% phenyl methylpolysiloxane). thermofisher.commdpi.com Coupling GC with mass spectrometry (MS) allows for the identification of the derivatives based on their characteristic fragmentation patterns. researchgate.net
| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions | Advantages |
|---|---|---|---|
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | TMS (trimethylsilyl) ethers/amines/amides | Heating in a suitable solvent (e.g., acetonitrile). thermofisher.com | Forms volatile by-products that elute early in the chromatogram. thermofisher.com |
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | TBDMS (tert-butyldimethylsilyl) ethers/amines/amides | Heating at 100°C for several hours. | Derivatives are more stable and less sensitive to moisture compared to TMS derivatives. |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govnih.gov It utilizes a polar stationary phase (such as silica, or columns bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. nih.govnih.govwaters.comchromatographyonline.com A thin water-rich layer forms on the surface of the stationary phase, and retention is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. waters.comhalocolumns.com
For this compound, HILIC offers excellent retention without the need for derivatization. halocolumns.com Amide-based stationary phases are particularly effective, as they can engage in hydrogen bonding and other polar interactions, leading to enhanced retention of polar analytes. mdpi.com The high organic content of the mobile phase also facilitates efficient desolvation and ionization when HILIC is coupled with mass spectrometry. rsc.org
Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate analytes based on their charge-to-size ratio. chromatographyonline.com It is particularly well-suited for the analysis of charged and polar molecules and requires minimal sample and solvent consumption. chromatographyonline.com
For the chiral analysis of this compound, CE is a powerful tool. researchgate.net Enantiomeric separation can be achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govnih.govacs.org The differential interaction of the enantiomers with the chiral selector inside the capillary leads to different electrophoretic mobilities and, consequently, their separation. researchgate.net This direct approach avoids the need for derivatization and can provide high-resolution separation of enantiomers. nih.govnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity, selectivity, and structural information. It is most often used in conjunction with a chromatographic separation technique.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive method for the quantification and identification of this compound in complex matrices. drugtargetreview.comnih.gov HILIC-MS is particularly advantageous due to the compound's polarity and the compatibility of HILIC mobile phases with common ionization sources. rsc.org
Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like this compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. drugtargetreview.comuab.edu
For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard. drugtargetreview.com This technique involves selecting the precursor ion (e.g., the [M+H]⁺ ion of the analyte) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. Monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov High-resolution mass spectrometry (HRMS) can also be used to obtain accurate mass measurements, which further confirms the elemental composition of the analyte and its fragments. drugtargetreview.com
| Parameter | Description | Relevance to this compound |
|---|---|---|
| LC Mode | HILIC or Reversed-Phase (with ion-pairing or derivatization) | HILIC is preferred for underivatized analysis due to high polarity. halocolumns.comrsc.org |
| Ionization Source | Electrospray Ionization (ESI) | Efficient for ionizing polar molecules. drugtargetreview.com Positive mode is expected to yield a strong [M+H]⁺ signal. |
| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap | QqQ is ideal for targeted quantification (MS/MS). nih.gov TOF and Orbitrap provide high mass accuracy for identification. drugtargetreview.com |
| Acquisition Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification by monitoring specific ion transitions. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural characterization of small molecules like this compound. nih.gov Unlike nominal mass instruments, HRMS analyzers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide exceptionally high resolving power and mass accuracy, typically below 5 ppm. This capability allows for the determination of the elemental composition of the parent molecule and its fragments with high confidence.
For this compound (C₅H₁₂N₂O₂), HRMS would confirm the theoretical exact mass of its protonated form, [M+H]⁺, at m/z 133.0972. By measuring the mass with high accuracy, HRMS can distinguish the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas), thereby minimizing the risk of false positives.
Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS facilitates detailed structural elucidation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ion generates a fragmentation pattern that is characteristic of the molecule's structure. The high mass accuracy of the resulting product ions allows for the confident assignment of their elemental compositions, enabling the precise mapping of the molecule's substructures and confirming the connectivity of the alaninamide and hydroxyethyl (B10761427) moieties. This level of detail is crucial for differentiating it from structural isomers.
Ion Mobility-Mass Spectrometry with Collision Cross Section (CCS) Analysis
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique that adds another dimension of separation and characterization to traditional mass spectrometry. nih.gov In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. worktribe.com This process yields a rotationally averaged collision cross section (CCS), a physicochemical property that is a unique fingerprint for a given ion. worktribe.comchromatographyonline.com
The CCS value provides structural information that is orthogonal to both chromatographic retention time and mass-to-charge ratio (m/z), significantly enhancing analytical specificity and confidence in compound identification. nih.govchromatographyonline.com For this compound, an experimentally determined CCS value would serve as an additional identification parameter. This is particularly valuable when analyzing complex mixtures where isobaric and isomeric interferences are common.
Databases such as METLIN-CCS, which contain experimentally derived CCS values for thousands of small molecules, are becoming invaluable resources for the research community. nih.gov By comparing the experimentally measured CCS of an unknown peak to a database, researchers can confirm its identity. While a specific entry for this compound may not exist, predictive models based on physicochemical properties like polarizability and mass can estimate CCS values with increasing accuracy. nih.gov This analytical parameter, derived from IM-MS, thus provides a higher degree of confidence in structural assignments compared to HRMS alone.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the structural determination of organic compounds, providing detailed information about the molecular framework and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. duke.edu It provides atom-level information on the chemical environment, connectivity, and stereochemistry of a molecule.
For this compound, a ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the assignment of protons in the ethyl, methyl, and hydroxyethyl groups. A key feature would be the restricted rotation around the amide C-N bond, which can make the protons on adjacent carbons diastereotopic, potentially leading to more complex splitting patterns than might be initially expected. st-andrews.ac.ukresearchgate.net
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom, including the carbonyl carbon of the amide group.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for establishing the complete molecular structure. A COSY spectrum would reveal ¹H-¹H spin-spin coupling correlations, confirming the connectivity within the propanamide and hydroxyethyl fragments. An HSQC spectrum would correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon and its attached protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| CH₃ (propanamide) | ~1.2 | ~18 | Doublet |
| CH (propanamide α-carbon) | ~3.5 | ~52 | Quartet |
| C=O (amide) | - | ~175 | - |
| NH (amide) | ~7.5-8.5 | - | Triplet (coupling to CH₂) |
| CH₂ (adjacent to NH) | ~3.4 | ~43 | Quartet or Multiplet |
| CH₂ (adjacent to OH) | ~3.7 | ~61 | Triplet |
| OH | Variable | - | Triplet or Broad Singlet |
| NH₂ | Variable | - | Broad Singlet |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scirp.org These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. scirp.org
For this compound, the IR spectrum would show characteristic absorption bands confirming its key functional groups. researchgate.net These include a broad band for the O-H stretch of the alcohol and N-H stretches of the primary amine, typically in the 3200-3500 cm⁻¹ region. The N-H stretch of the secondary amide would also appear in this region. researchgate.net A strong, sharp absorption band around 1640 cm⁻¹ corresponds to the C=O stretch (Amide I band), and another band around 1550 cm⁻¹ is attributable to the N-H bend (Amide II band). researchgate.net
The Raman spectrum would also detect these groups, but with different relative intensities. Symmetric vibrations, such as C-C backbone stretches, are often stronger in Raman spectra. The C=O stretch is also observable in Raman, providing complementary data to the IR spectrum. scirp.org
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H, N-H Stretch (amine, amide) | 3200 - 3500 | Strong, Broad | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Medium |
| N-H Bend (Amide II) | 1510 - 1570 | Medium | Weak |
| C-N Stretch | 1000 - 1250 | Medium | Medium |
| C-O Stretch (alcohol) | 1050 - 1150 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is primarily due to electronic transitions within the molecule. The utility of direct UV-Vis analysis for this compound is limited due to the absence of a significant chromophore that absorbs in the near-UV range (230-400 nm). nih.gov
The primary electronic transition available is the π → π* transition of the amide bond, which absorbs strongly but at a short wavelength, typically below 230 nm. nih.gov While this absorption can be used for quantification, analysis in this region is often complicated by interference from many common solvents and other matrix components. Therefore, for sensitive and selective quantification by UV-Vis detection, derivatization is typically required to introduce a chromophore with strong absorbance at a longer, more convenient wavelength.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance detectability, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. The molecule's primary amine and primary hydroxyl groups are the main targets for such reactions.
For analysis by gas chromatography (GC), which requires volatile and thermally stable analytes, derivatization is often essential. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the active hydrogens on the amine and hydroxyl groups into less polar, more volatile trimethylsilyl (TMS) ethers and amines.
For liquid chromatography (LC) coupled with UV or fluorescence detection, derivatization aims to attach a chromophore or fluorophore to the molecule. Reagents that react with the primary amine group are widely used. Examples include:
Dansyl chloride: Reacts with the primary amine to produce a highly fluorescent derivative, enabling detection at very low concentrations. nih.gov
o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form a fluorescent isoindole product.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that provides excellent derivatization efficiency for primary amines, yielding a stable, fluorescent derivative suitable for reversed-phase LC. chemrxiv.org
In the context of LC-MS, derivatization can significantly improve performance. While the native compound can be analyzed directly, attaching a group with a permanent positive charge (e.g., a quaternary amine) or a nonpolar moiety can enhance electrospray ionization (ESI) efficiency and improve retention in reversed-phase chromatography. elsevierpure.com For example, modifying the primary amine can increase its surface activity, promoting its migration to the surface of ESI droplets and leading to a stronger signal. elsevierpure.com
Table 3: Derivatization Reagents for Enhanced Analysis of this compound
| Reagent | Target Functional Group(s) | Analytical Technique | Advantage(s) |
|---|---|---|---|
| BSTFA (Silylation) | -NH₂, -OH | GC-MS | Increases volatility and thermal stability. |
| Dansyl Chloride | -NH₂ | LC-Fluorescence | Adds a highly fluorescent tag for sensitive detection. nih.gov |
| o-Phthalaldehyde (OPA) | -NH₂ | LC-Fluorescence | Fast reaction, produces a fluorescent derivative. |
| AQC (AccQ-Tag™) | -NH₂ | LC-Fluorescence/MS | Forms stable, fluorescent derivatives with improved chromatographic behavior. chemrxiv.org |
| N-alkylnicotinic acid N-hydroxysuccinimide ester | -NH₂ | LC-MS | Increases ESI efficiency and chromatographic retention. elsevierpure.com |
Pre-column Derivatization for Chromatographic Analysis
Pre-column derivatization involves a chemical reaction that converts the analyte into a derivative with more favorable properties for separation and detection prior to its introduction into the chromatographic system. actascientific.com For this compound, which is an amino acid amide, this approach is particularly advantageous. The primary goal of derivatization in this context is to introduce a fluorescent or UV-absorbing tag onto the molecule, thereby significantly increasing the sensitivity of the analysis. springernature.comjascoinc.com
This technique offers several benefits over post-column derivatization, including a wider choice of reagents and reaction conditions, as well as typically higher sensitivity. jasco-global.com The derivatized product of this compound can be more readily separated from other sample components on a reversed-phase HPLC column. The choice of derivatization reagent is critical and depends on the functional groups present in the analyte, the desired detection method (fluorescence or UV), and the complexity of the sample matrix. Commonly used reagents for primary amines, such as the one present in this compound, include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). axionlabs.comnih.gov
The derivatization reaction is typically performed in a controlled environment, often automated in modern HPLC systems, to ensure reproducibility. axionlabs.com The resulting derivatives are then separated by reversed-phase HPLC and detected with high sensitivity. jascoinc.com
Selection of Derivatization Reagents and Optimization of Reaction Conditions
The selection of an appropriate derivatization reagent and the optimization of reaction conditions are paramount for developing a robust and reliable analytical method for this compound. The primary amino group of the molecule is the main target for derivatization.
Ortho-phthalaldehyde (OPA) is a popular reagent for the derivatization of primary amines. diva-portal.org In the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, OPA reacts rapidly with the primary amine of this compound to form a highly fluorescent isoindole derivative. jascoinc.com This reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH. researchgate.net The resulting derivative can be detected with high sensitivity using a fluorescence detector. jasco-global.com A key advantage of OPA is the rapid reaction time, often complete within minutes at room temperature. diva-portal.org However, the stability of the OPA derivatives can be a concern, necessitating precise timing between derivatization and injection. jascoinc.com
9-Fluorenylmethyl chloroformate (FMOC-Cl) is another widely used derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.gov The reaction of FMOC-Cl with the primary amine of this compound would yield a highly fluorescent adduct detectable at specific excitation and emission wavelengths. nih.gov The derivatization is also performed under alkaline conditions, typically in a borate buffer. nih.gov FMOC derivatives are generally more stable than their OPA counterparts, allowing for greater flexibility in sample handling and analysis time. nih.gov
The optimization of reaction conditions is a critical step to ensure complete and reproducible derivatization. Key parameters that are typically optimized include:
pH of the reaction medium: The derivatization reactions with both OPA and FMOC-Cl are pH-dependent, with optimal conditions generally in the alkaline range to ensure the amino group is in its nucleophilic, unprotonated form. researchgate.netnih.gov
Reagent concentration: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion. diva-portal.org
Reaction time and temperature: The reaction time and temperature need to be carefully controlled to ensure the reaction is complete without significant degradation of the derivative. jascoinc.comnih.gov
Solvent: The choice of solvent can influence the reaction efficiency and the stability of the derivatives. nih.gov
The following tables summarize typical reaction conditions for the derivatization of primary amines with OPA and FMOC-Cl, which would be applicable for the analysis of this compound.
Table 1: Typical Reaction Conditions for OPA Derivatization
| Parameter | Condition | Reference |
| Reagent | o-phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) | jascoinc.com |
| pH | Alkaline (typically borate buffer, pH 9-10) | researchgate.net |
| Temperature | Ambient | diva-portal.org |
| Reaction Time | 1-5 minutes | jascoinc.com |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | researchgate.net |
Table 2: Typical Reaction Conditions for FMOC-Cl Derivatization
| Parameter | Condition | Reference |
| Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | nih.gov |
| pH | Alkaline (typically borate buffer, pH 8-10) | nih.gov |
| Temperature | Ambient | nih.gov |
| Reaction Time | 5-30 minutes | nih.gov |
| Detection | Fluorescence (Ex: ~260 nm, Em: ~315 nm) | nih.gov |
By carefully selecting the derivatization reagent and optimizing the reaction conditions, a highly sensitive and selective HPLC method can be developed for the accurate quantification of this compound in various samples.
Future Directions and Emerging Research Avenues for 2s 2 Amino N 2 Hydroxyethyl Propanamide
Novel Synthetic Approaches and Catalyst Development
The traditional synthesis of amides often involves coupling carboxylic acids (or their activated derivatives like acyl chlorides) with amines, sometimes requiring harsh conditions or stoichiometric activating agents. libretexts.orgresearchgate.net Future research into the synthesis of (2S)-2-amino-N-(2-hydroxyethyl)propanamide will likely focus on more sustainable and efficient methodologies, including advanced catalytic systems.
Enzymatic Catalysis: Biocatalysis presents a green and highly selective alternative for amide bond formation. nih.gov Lipases, for instance, have been successfully employed for the N-acylation of ethanolamine. beilstein-journals.orgnih.gov A key research avenue would be the development of specific lipase-based systems for the direct condensation of L-alanine derivatives with ethanolamine. This approach offers high chemoselectivity, avoiding protection-deprotection steps, and operates under mild conditions.
Metal-Free Catalysis: The development of metal-free catalytic systems for amide synthesis is a significant area of contemporary research. acs.org Strategies involving electrophilic activation of amides or the use of borate (B1201080) reagents could be adapted for the synthesis of the target molecule. wikipedia.org These methods avoid the potential for metal contamination in the final product, which is crucial for biomedical applications.
Catalyst Development for Precursor Synthesis: Research could also focus on the catalytic synthesis of the precursors themselves. For example, highly efficient Ruthenium-based catalysts have been developed for the conversion of lactic acid, a renewable feedstock, into alanine (B10760859). mdpi.com Integrating such catalytic steps into a streamlined, multi-step synthesis would represent a significant advancement.
| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Research Focus |
| Enzymatic Amidation | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, green chemistry | Enzyme screening, reaction optimization, solvent engineering |
| Direct Amidation | Boron-based catalysts | Avoids harsh activating agents | Development of new catalysts, mechanistic studies |
| Metal-Free Amination | Electrophilic amide activation | Metal-free products, high chemoselectivity acs.org | Substrate scope expansion, asymmetric induction |
| Integrated Catalysis | Ru-based catalysts for alanine synthesis | Use of renewable feedstocks mdpi.com | Process integration, catalyst recyclability |
Expanded Applications in Advanced Functional Materials
The unique structural features of this compound make it an attractive building block for a new generation of functional materials. Its chirality, coupled with its capacity for hydrogen bonding via the amide and hydroxyl groups, can be harnessed to create materials with ordered structures and responsive properties.
Chiral Polymers and Polyamides: Amide linkages form the backbone of important polymers like Nylon and Kevlar. wikipedia.org The incorporation of this compound as a monomer could lead to the creation of novel polyamides. The inherent chirality of the monomeric unit could impart unique optical properties or recognition capabilities to the resulting polymer. The pendant hydroxyl groups offer sites for cross-linking or further functionalization, allowing for the tuning of material properties such as thermal stability and solubility.
Hydrogels for Biomedical Applications: Thermo-responsive hydrogels are materials of great interest for drug delivery and tissue engineering. Copolymers incorporating N-acryloyl L-alaninamide have been shown to form such hydrogels. mdpi.com Similarly, this compound could be functionalized and polymerized to create biocompatible and biodegradable hydrogels. The hydrophilic nature of the hydroxyethyl (B10761427) group would enhance water retention, a key property for hydrogel formation.
Functionalized Nanomaterials: The surface functionalization of nanoparticles is critical for their application in diagnostics and therapeutics. nih.govacs.org Amino acids and their derivatives are frequently used to coat nanoparticles, improving their biocompatibility and stability. nih.govnih.gov The primary amine and hydroxyl groups of this compound provide convenient anchor points for covalent attachment to the surface of various nanomaterials, such as gold or iron oxide nanoparticles. This could pave the way for targeted drug delivery systems or novel imaging agents.
Deeper Mechanistic Understanding through Integrated Computational and Experimental Studies
A thorough understanding of the chemical behavior of this compound at a molecular level is essential for unlocking its full potential. A synergistic approach combining computational modeling and experimental validation will be crucial.
Computational Chemistry: Density Functional Theory (DFT) has been effectively used to study the structure, bonding, and electronic properties of L-alanine and its derivatives. worldscientific.comresearchgate.net Similar computational studies on this compound could predict its conformational preferences, intramolecular hydrogen bonding, and reactivity. nih.gov Modeling its interaction with catalysts or biological receptors could guide the design of new synthetic routes and applications. nih.govrsc.org
Mechanistic Studies of Formation and Hydrolysis: The mechanism of amide bond formation and cleavage is a subject of ongoing research. researchgate.netnih.gov Integrated studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and calorimetry, supported by DFT calculations, could elucidate the precise mechanism of synthesis for this compound. researchgate.net Understanding the kinetics and thermodynamics of its hydrolysis under different conditions (e.g., acidic, basic, enzymatic) would be vital for applications where stability is a concern, such as in drug delivery or materials science. libretexts.org
| Research Area | Computational Method | Experimental Technique | Objective |
| Molecular Structure | Density Functional Theory (DFT) | X-ray Crystallography, NMR | Determine stable conformations and hydrogen bonding networks. worldscientific.comrsc.org |
| Reaction Mechanisms | Transition State Theory | Kinetic Analysis, In-situ Spectroscopy | Elucidate pathways for synthesis and degradation. researchgate.netacs.org |
| Material Properties | Molecular Dynamics (MD) | Rheology, Thermal Analysis | Predict and validate the bulk properties of derived polymers/hydrogels. |
| Binding Interactions | Docking Simulations | Isothermal Titration Calorimetry | Understand interactions with catalysts or biological targets. |
Exploration in New Interdisciplinary Fields (e.g., Chemical Biology, Nanotechnology)
The versatility of this compound makes it a strong candidate for exploration in highly interdisciplinary fields where the boundary between chemistry and biology is blurred.
Chemical Biology: As a functionalized amino acid derivative, this molecule could serve as a building block for peptidomimetics—compounds that mimic the structure and function of peptides. Its simple, chiral structure could be incorporated into probes to study protein-protein interactions or enzyme mechanisms. The terminal hydroxyl group allows for the attachment of fluorescent tags or other reporter groups, facilitating its use in bio-imaging and diagnostics.
Nanotechnology: Beyond simply coating nanoparticles, this compound could be used to impart specific functionalities. For example, its chirality could be exploited in the development of "chiral-imprinted" nanoparticles for enantioselective separations or sensing. The self-assembly of nanoparticles functionalized with this molecule could be directed by hydrogen bonding, leading to the formation of ordered superstructures with novel optical or electronic properties. mdpi.comresearchgate.net The ability of amino acids to bind DNA could also be explored, potentially leading to applications in gene delivery systems. nih.gov
Q & A
Basic Questions
Q. What are the standard synthetic routes for (2S)-2-amino-N-(2-hydroxyethyl)propanamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling reactions between protected amino acids and hydroxyethylamine derivatives. For example, Pd/C-catalyzed hydrogenation under 40 psi pressure in ethanol is used to reduce intermediates, followed by purification via silica gel column chromatography (eluent: dichloromethane/methanol gradients). Final compounds are isolated as hydrochloride salts by treating with 2M HCl in ethyl acetate . For derivatives, intermediates like 2-amino-N-(4-(benzyloxy)benzyl)propanamide are synthesized via vacuum-assisted condensation without purification, achieving yields >90% .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm stereochemistry and functional groups (e.g., δ 7.2–7.4 ppm for aromatic protons in benzyl-protected derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks at m/z 392 for anticonvulsant derivatives) .
- Ultra-Performance Liquid Chromatography (UPLC) : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Follow GHS/CLP regulations (e.g., EC1272/08): Avoid inhalation (P261) and direct contact (P262) .
- Use PPE (gloves, lab coats, goggles) and work in a fume hood. Toxicity data are limited; assume acute hazards and implement spill containment protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields when synthesizing derivatives under varying catalytic conditions?
- Methodological Answer : Yields depend on reaction parameters:
- Catalyst Load : Pd/C (5–10 wt%) optimizes hydrogenation efficiency .
- Solvent Systems : THF/MeOH mixtures enhance solubility of polar intermediates .
- Temperature/Pressure : Elevated pressure (40 psi) improves hydrogenation rates but may cause side reactions in acid-sensitive derivatives .
- Example : In , yields varied from 40% to 61% due to steric hindrance from cyclopropyl vs. benzyl groups .
Q. What strategies are employed to enhance the bioavailability of this compound in pharmacological studies?
- Methodological Answer :
- Structural Modifications : Introducing trifluoromethyl or methoxy groups (e.g., compound 31 ) increases lipophilicity (logP >2.5) and blood-brain barrier penetration .
- Prodrug Design : Acetyl-protected amines (e.g., trifluoroacetyl derivatives) improve stability in gastric fluid .
- In Vivo Models : Anticonvulsant activity is tested in rodent models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays .
Q. How do structural modifications at the amino or hydroxyethyl groups affect the compound’s biological activity?
- Methodological Answer :
- Amino Group Modifications : Substitution with aryl groups (e.g., 4-trifluoromethylanilino) enhances receptor binding affinity (IC <1 μM in enzyme assays) .
- Hydroxyethyl Group Effects : Etherification (e.g., propargyloxy derivatives) improves metabolic stability but may reduce solubility .
- Data Table :
| Derivative | Modification | Biological Activity (IC) | Reference |
|---|---|---|---|
| 28 | Benzyloxy | 0.8 μM (GABA) | |
| 31 | Trifluoromethoxy | 0.5 μM (GABA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
